molecular formula C9H5ClFN3O2 B1414817 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-92-8

1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1414817
CAS RN: 1042534-92-8
M. Wt: 241.6 g/mol
InChI Key: KRXVWLFYEOZWMP-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains a carboxylic acid group (-COOH), and a phenyl group (a ring of 6 carbon atoms) with chlorine and fluorine substituents .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a 1,2,3-triazole ring attached to a 4-chloro-2-fluorophenyl group at the 1-position, and a carboxylic acid group at the 4-position of the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several functional groups. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The halogens on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar. The halogen substituents on the phenyl ring could increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives, including those related to 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have attracted significant attention due to their versatile chemical properties and broad spectrum of biological activities. The synthesis of these compounds often involves eco-friendly procedures, highlighting the importance of green chemistry in modern synthetic methodologies. Advances in triazole synthesis emphasize the development of novel triazoles with improved selectivity, yield, and environmental sustainability. These compounds are investigated for their potential in drug development, showcasing their relevance in creating new pharmaceuticals and therapeutic agents (Ferreira et al., 2013; de Souza et al., 2019).

Biological Activities and Pharmaceutical Applications

The biological activities of triazole derivatives span antimicrobial, antifungal, and anticorrosive properties. Their utility as corrosion inhibitors for metal surfaces in aggressive media is particularly noted, demonstrating the chemical versatility and practical applications of these compounds in industrial settings. This attribute is essential for developing new materials and protective agents in various industries (Hrimla et al., 2021).

Environmental Impact and Sustainability

Research into the environmental implications and degradation pathways of polyfluoroalkyl chemicals, which may relate to the broader family of compounds including triazole derivatives, underscores the need for sustainable chemical practices. Studies focus on microbial degradation as a mechanism to address the persistence of harmful chemicals in the environment, pointing towards the necessity for compounds that balance utility with environmental stewardship (Liu & Avendaño, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of chemical substances should always be done with appropriate protective equipment and in a controlled environment .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXVWLFYEOZWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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